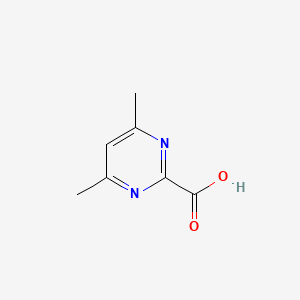

4,6-Dimethylpyrimidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-5(2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYOHBBZDMHYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,6 Dimethylpyrimidine 2 Carboxylic Acid and Its Derivatives

Direct Synthetic Routes to 4,6-Dimethylpyrimidine-2-carboxylic Acid

The direct synthesis of this compound can be efficiently achieved through the chemical modification of a pre-formed pyrimidine (B1678525) ring bearing a suitable precursor functional group at the 2-position.

Oxidative Conversion of 4,6-Dimethylpyrimidine-2-carbonitrile

A primary route to this compound involves the hydrolysis of 4,6-dimethylpyrimidine-2-carbonitrile. This transformation of the nitrile group (-CN) into a carboxylic acid group (-COOH) is a well-established method in organic synthesis. The process can be carried out under either acidic or alkaline conditions.

In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. This method initially yields the salt of the carboxylic acid (e.g., sodium 4,6-dimethylpyrimidine-2-carboxylate) and ammonia. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Products |

| Acidic | Dilute HCl or H₂SO₄, Heat (reflux) | This compound, Ammonium salt (e.g., NH₄Cl) |

| Alkaline | Aqueous NaOH or KOH, Heat (reflux), followed by acidification | This compound, Ammonia, Water |

Synthesis of Complex Derivatives Incorporating the this compound Moiety

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of more complex derivatives, primarily through reactions involving the carboxyl group, such as amide and hydrazide formation.

Condensation Reactions for Carboxamide Formation (e.g., N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide)

The formation of an amide bond is a fundamental transformation that allows for the coupling of this compound with various amines. The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-4,6-dimethylpyrimidine-2-carboxamide is a representative example of such a condensation reaction.

Direct reaction between a carboxylic acid and an amine to form an amide is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,6-dimethylpyrimidine-2-carbonyl chloride is then reacted with 4-amino-2,1,3-benzothiadiazole in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding the desired carboxamide. nih.gov

Alternatively, a wide array of modern coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. fishersci.co.uk These reagents activate the carboxylic acid in situ.

Table 2: Common Coupling Reagents for Amide Synthesis peptide.comiris-biotech.denih.gov

| Reagent Class | Examples | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Ureas |

| Phosphonium (B103445) Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphine oxides |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea |

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization if chiral centers are present. nih.gov

Hydrazide Synthesis from the Carboxylic Acid Functionality

Hydrazides are important synthetic intermediates, and 4,6-dimethylpyrimidine-2-carbohydrazide (B3274067) can be prepared from the corresponding carboxylic acid. A straightforward method involves the reaction of an ester derivative of the acid, such as methyl or ethyl 4,6-dimethylpyrimidine-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction is typically carried out by heating the ester and hydrazine hydrate in a suitable solvent like ethanol (B145695).

Alternatively, the carboxylic acid can be converted to its acyl chloride, which then readily reacts with hydrazine to form the hydrazide. This two-step process is also a viable route for the synthesis of 4,6-dimethylpyrimidine-2-carbohydrazide.

Analogous Synthetic Strategies for Related 4,6-Dimethylpyrimidine (B31164) Systems

The synthetic principles applied to this compound can be extended to create a variety of related 4,6-dimethylpyrimidine systems with different functional groups at the 2-position.

Synthesis of 4,6-Dimethylpyrimidine-2-yl Esters of Aromatic Thiosulfoacids

An interesting class of derivatives are the 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids. A novel and effective method for their synthesis involves the reaction of 4,6-dimethylpyrimidine-2-sulfenamide with various aromatic sulfinic acids. lpnu.ua This reaction proceeds efficiently in an alcohol-aqueous medium. lpnu.ua

The precursor, 4,6-dimethylpyrimidine-2-sulfenamide, can be synthesized from the corresponding chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine. lpnu.ua The subsequent reaction with an aromatic sulfinic acid, for example, benzenesulfinic acid, in a mixture of ethanol and water at room temperature leads to the formation of the desired S-(4,6-dimethylpyrimidin-2-yl) benzenethiosulfonate. lpnu.ua This method provides good yields and represents a significant advancement in the synthesis of such heterocyclic thiosulfoesters. lpnu.ua

Table 3: Synthesis of a 4,6-Dimethylpyrimidine-2-yl Ester of an Aromatic Thiosulfoacid lpnu.ua

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| 4,6-Dimethylpyrimidine-2-sulfenamide | Benzenesulfinic acid | Ethanol/Water | S-(4,6-dimethylpyrimidin-2-yl) benzenethiosulfonate | 76.39% |

These synthesized esters are also valuable as starting materials for further chemical transformations. For instance, their reaction with amines like benzylamine (B48309) or morpholine (B109124) can be utilized as a novel method for the synthesis of other pyrimidine sulfenamides. lpnu.ua

Pyrimethanil Synthesis and the Role of Carboxylic Acids in Acid-Base Catalysis

Pyrimethanil, an anilinopyrimidine fungicide, is a significant derivative of the pyrimidine core structure. Its synthesis can be achieved through a cyclization reaction involving aniline (B41778) guanidine (B92328) carbonate and acetyl benzophenone. google.com The general principle of its fungicidal action is the inhibition of the secretion of hydrolytic enzymes by fungi, which are necessary for the infection process in plants. fao.org

Carboxylic acids play a crucial role in organic synthesis, primarily through their ability to act as proton donors in acid-base catalysis. wikipedia.org In reactions like Fischer esterification, acid catalysis is essential to increase the electrophilic character of the carboxyl carbon atom, making it more susceptible to nucleophilic attack. libretexts.orgmsu.edufiveable.me This is achieved when a strong electrophile attacks the nucleophilic oxygen of the carboxylic acid, creating a positively charged intermediate that then loses a proton. msu.edu While base catalysis is generally not effective for these types of reactions as it converts the acid to its less electrophilic carboxylate anion conjugate base, acid catalysis facilitates the reaction. libretexts.orgmsu.edu

In the context of pyrimidine derivatives, the principles of acid-base reactions are utilized to modify their physicochemical properties. For instance, Pyrimethanil has been synthesized into ionic liquids (PILs) through a direct acid-base reaction with various naturally derived organic acid anions. nih.gov This process, aimed at reducing adverse environmental impacts, resulted in PILs with lower volatilization, higher photostability, and improved fungicidal activity compared to the parent compound. nih.gov The properties of the resulting ionic liquids, such as melting point, water solubility, and surface tension, were influenced by the carbon chain length of the carboxylic acid anions used. nih.gov

Preparation of 2-Hydroxyl-4,6-dimethylpyrimidine via Condensation

A key intermediate in the synthesis of various pyrimidine derivatives is 2-Hydroxyl-4,6-dimethylpyrimidine. This compound is commonly prepared through a condensation reaction using urea (B33335) and 2,4-pentanedione with sulfuric acid acting as a catalyst. nus.edu.sggoogle.com The methodology involves dissolving urea in a solvent such as ethanol, followed by the addition of 2,4-pentanedione. nus.edu.sggoogle.com The mixture is heated, and sulfuric acid is added dropwise while maintaining the reaction temperature, typically between 40-50°C. nus.edu.sggoogle.com The reaction proceeds for 1 to 3 hours, after which the mixture is cooled to allow for the separation of 2-hydroxyl-4,6-dimethylpyrimidine sulphate via centrifugation or filtration. nus.edu.sggoogle.com This intermediate is then neutralized with an alkali, cooled, and crystallized to yield the final product, 2-hydroxyl-4,6-dimethylpyrimidine. nus.edu.sggoogle.com This method is noted for its use of mild conditions and improved operational safety compared to processes using anhydrous hydrogen chloride. google.com

| Reactant | Molar Ratio (vs. Urea) | Example Weight (g) | Role |

|---|---|---|---|

| Urea | 1 | 60 | Reactant |

| 2,4-Pentanedione | 1.05 - 1.10 | 105 | Reactant |

| Sulfuric Acid | 0.7 - 0.8 | 68.6 | Catalyst |

| Ethanol | - | 400 | Solvent |

| Reaction Conditions: Temperature maintained at 40-50°C for 1-3 hours. |

Advanced Purification Techniques for Functionalized Pyrimidine Compounds

The purification of functionalized pyrimidine compounds is critical to ensure their suitability for subsequent reactions and applications. A variety of advanced techniques are employed, tailored to the specific properties of the target molecule.

Recrystallization is a common method used to purify solid pyrimidine derivatives. This technique can be performed from various solvents, such as ethanol or ethyl acetate, to obtain high-purity crystalline products. nih.gov

For compounds that are volatile or can be co-distilled, specialized distillation techniques are effective. For example, 4-amino-2,6-dimethylpyrimidine (B18327) can be purified by co-distilling with kerosene. The pyrimidine solidifies in the receiving flask and can then be separated by filtration and washed with a non-polar solvent like petroleum ether to remove residual kerosene. orgsyn.org

Chromatographic methods are widely used for the separation and purification of pyrimidine derivatives, especially for complex mixtures or when high purity is required.

Column Chromatography: This technique, often using silica (B1680970) gel, is a versatile method for purifying a wide range of pyrimidine derivatives. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): While often used for analytical purposes to monitor reaction progress, preparative TLC can be employed for the purification of smaller quantities of material. nih.gov It has been established as a viable method for the separation of various purine (B94841) and pyrimidine derivatives. scilit.com

These techniques can be used individually or in combination to achieve the desired level of purity for functionalized pyrimidine compounds.

| Technique | Principle | Application Example for Pyrimidines | Reference |

|---|---|---|---|

| Recrystallization | Separation based on differences in solubility at different temperatures. | Purification of final solid products from ethanol or ethyl acetate. | nih.gov |

| Co-distillation | Distillation of a target compound with a high-boiling, inert carrier liquid. | Purification of 4-amino-2,6-dimethylpyrimidine using kerosene. | orgsyn.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | General purification of pyrimidine derivatives using a silica gel stationary phase. | nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, applicable for analytical or preparative scales. | Separation of purine and pyrimidine derivatives. | scilit.com |

Reaction Mechanisms and Chemical Transformations of 4,6 Dimethylpyrimidine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions typical of aromatic carboxylic acids to form various derivatives.

Esterification and Amidation

Esterification: 4,6-Dimethylpyrimidine-2-carboxylic acid can be converted to its corresponding esters through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.ukvnaya.comlibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine, which is a weaker nucleophile than an alcohol. encyclopedia.pub Direct reaction with an amine is generally not feasible. Activation can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using coupling reagents. encyclopedia.pubmdpi.comnih.gov Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts, which form a highly reactive O-acylisourea intermediate or an acyloxyphosphonium salt, respectively. mdpi.com These intermediates are then readily displaced by an amine to form the stable amide bond.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product | Mechanism Highlights |

|---|---|---|---|

| Esterification | R-OH, H₂SO₄ (catalyst), Heat | 4,6-Dimethylpyrimidine-2-carboxylate ester | Protonation of carbonyl, nucleophilic attack by alcohol, dehydration. masterorganicchemistry.com |

| Amidation | R-NH₂, Coupling Agent (e.g., DCC), Solvent | N-substituted-4,6-dimethylpyrimidine-2-carboxamide | Activation of carboxylic acid, nucleophilic attack by amine. mdpi.com |

Hydrazide Formation

The formation of 4,6-dimethylpyrimidine-2-carbohydrazide (B3274067) is accomplished by reacting an ester derivative of the parent carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). ajgreenchem.comajgreenchem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol's alkoxy group (-OR) to yield the carbohydrazide. ajgreenchem.com This method is generally efficient and is a standard procedure for converting esters into hydrazides, which are themselves valuable intermediates for the synthesis of other heterocyclic compounds. ajgreenchem.com

Reactivity of the Pyrimidine (B1678525) Nucleus and Methyl Substituents

The pyrimidine ring and its methyl substituents exhibit unique reactivity due to the electronic properties of the heterocyclic system.

Nucleophilic Substitution at the 2-Position (Inferred from 2-thiol and 2-sulfenamide derivatives)

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions, susceptible to nucleophilic attack. echemi.com While the carboxylic acid group itself is a poor leaving group, its derivatives or related pyrimidine compounds with better leaving groups (like halogens or thiol derivatives) readily undergo nucleophilic aromatic substitution (SₙAr). researchgate.netnih.govyoutube.com

Studies on related compounds, such as 2-chloro-4,6-dimethylpyrimidine (B132427) and 4,6-dimethylpyrimidine-2-thiol (B7761162), demonstrate this reactivity. researchgate.net The attack of a nucleophile at the 2-position is favored because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the ring nitrogen atoms, which stabilizes the intermediate and facilitates the reaction. echemi.comstackexchange.com This principle suggests that if the carboxylic acid group were converted into a better leaving group, it could be displaced by a variety of nucleophiles.

Activated Methyl Group Reactivity (e.g., Aldol-Type Condensations at 4,6-Positions)

The methyl groups at the 4- and 6-positions of the pyrimidine ring are "active" due to the electron-withdrawing nature of the heterocyclic ring. The protons on these methyl groups are significantly more acidic than those of a typical alkyl group on an aromatic ring. This increased acidity allows for deprotonation by a suitable base to form a carbanion. wikipedia.org

This carbanion is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atoms of the pyrimidine ring. The stabilized carbanion can then act as a nucleophile in reactions such as Aldol-type condensations. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com In such a reaction, the carbanion attacks a carbonyl compound (like an aldehyde or ketone), leading to the formation of a new carbon-carbon bond and, after dehydration, an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.orgyoutube.com This reactivity provides a pathway to extend the carbon skeleton at the 4- and 6-positions of the pyrimidine ring.

Table 2: Reactivity of the Pyrimidine Nucleus and Methyl Groups

| Position | Reaction Type | Reagents/Conditions | Key Feature |

|---|---|---|---|

| C2-Position | Nucleophilic Aromatic Substitution (inferred) | Nucleophile, Derivative with good leaving group (e.g., -Cl) | Electron-deficient ring stabilizes anionic intermediate. echemi.com |

| C4/C6-Methyls | Aldol-Type Condensation | Base, Aldehyde/Ketone | Acidic α-protons due to electron-withdrawing pyrimidine ring. wikipedia.org |

Mechanistic Investigations of Reaction Pathways

The reactions of this compound are governed by well-established organic chemistry mechanisms.

Fischer Esterification: This is an acid-catalyzed nucleophilic acyl substitution. The key mechanistic steps are: (1) Protonation of the carbonyl oxygen by the acid catalyst to activate the carbonyl group. (2) Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. (3) Proton transfer from the attacking alcohol to one of the hydroxyl groups. (4) Elimination of water as a leaving group to form a protonated ester. (5) Deprotonation to yield the neutral ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk All steps in this mechanism are reversible. masterorganicchemistry.com

Amidation via Activation: This process also follows a nucleophilic acyl substitution pathway. The mechanism depends on the activating agent used. With a coupling reagent like DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with an excellent leaving group. The amine then attacks the carbonyl carbon of this activated intermediate, displacing the dicyclohexylurea byproduct to form the amide. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr): The mechanism for substitution at the 2-position involves a two-step addition-elimination sequence. youtube.com First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this complex is crucial and is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms. echemi.com In the second step, the leaving group departs, and the aromaticity of the pyrimidine ring is restored. youtube.com

Aldol-Type Condensation: This reaction proceeds via a base-catalyzed mechanism. wikipedia.orglibretexts.org A base abstracts an acidic proton from one of the methyl groups at the 4- or 6-position to form a resonance-stabilized enolate-like carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated (usually by the solvent) to give a β-hydroxy derivative (the aldol (B89426) addition product). Under heating, this product can undergo dehydration to form a conjugated α,β-unsaturated system (the aldol condensation product). libretexts.orglibretexts.orgmasterorganicchemistry.com

Therefore, it is not possible to provide the detailed, scientifically accurate spectroscopic characterization and data tables as requested in the outline. Generating such an article without specific experimental findings for the target compound would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Analysis

Solvatochromic Behavior Studies

There are no specific studies documenting the solvatochromic behavior of 4,6-Dimethylpyrimidine-2-carboxylic acid. Such a study would involve measuring the UV-Vis absorption spectra in a range of solvents with varying polarities. The resulting data would indicate how the electronic structure of the ground and excited states are influenced by the solvent environment, revealing shifts in absorption maxima (either bathochromic or hypsochromic) with increasing solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While an experimental mass spectrum for this compound is not published, a theoretical fragmentation pattern can be proposed based on the known behavior of carboxylic acids and pyrimidine (B1678525) rings. The molecular ion peak (M+) would confirm the molecular weight. Key fragmentation pathways would likely include the loss of the hydroxyl radical (•OH, M-17), the loss of the entire carboxyl group (•COOH, M-45), and the cleavage of the C-C bond to form a stable acylium ion (M-OH, then loss of CO). libretexts.org Further fragmentation would involve the characteristic rupture of the pyrimidine ring itself. acs.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]+ | Molecular Ion |

| [M-OH]+ | Loss of hydroxyl radical |

| [M-COOH]+ | Loss of carboxyl group |

| [R-CO]+ | Acylium ion |

Note: This table is predictive and not based on experimental data.

X-ray Diffraction for Crystalline and Molecular Structure

No crystallographic data from X-ray diffraction studies for this compound has been deposited in crystallographic databases.

A single-crystal X-ray diffraction analysis would provide precise data on the three-dimensional arrangement of atoms in the crystal lattice. This would include bond lengths, bond angles, and torsion angles, as well as defining the crystal system, space group, and unit cell dimensions. Such an analysis would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Powder X-ray diffraction is a key technique for confirming the phase purity of a bulk crystalline sample. google.com A PXRD pattern for this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are unique to the compound's specific crystalline form and could be used as a fingerprint for identification.

Compound Names Mentioned

Table 2: List of Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties of 4,6-Dimethylpyrimidine-2-carboxylic acid and related compounds.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For pyrimidine (B1678525) derivatives, methods like DFT with the B3LYP functional are commonly used to predict stable conformations.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity.

For instance, in studies of various pyrimidine derivatives, the HOMO-LUMO gap is calculated to understand how different substituents affect the molecule's electronic properties and, consequently, its biological activity.

Table 1: Representative Frontier Orbital Energies and Properties for a Pyrimidine Derivative Note: This data is illustrative for a generic pyrimidine derivative and not specific to this compound due to the absence of published data for this exact molecule.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 5.00 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these are likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential.

Analysis of Non-Covalent Interactions (e.g., Atoms in Molecule (AIM) and Reduced Density Gradient (RDG))

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are critical for understanding molecular recognition and crystal packing. The Reduced Density Gradient (RDG) is a computational method used to visualize and characterize these weak interactions.

RDG analysis plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces where:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak van der Waals interactions.

Red surfaces denote repulsive steric clashes.

This analysis would be instrumental in understanding the hydrogen bonding patterns in the crystal structure of this compound, particularly the interactions involving the carboxylic acid group and the pyrimidine nitrogen atoms.

Time-Dependent DFT for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited-state properties of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of a compound. This theoretical spectrum can then be compared with experimental data to validate the computational model and assign specific electronic transitions.

Quantum Chemical Tools and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are crucial in drug discovery for predicting the activity of new compounds.

Quantum chemical descriptors, derived from DFT calculations (such as HOMO/LUMO energies, dipole moment, and MEP values), are often used in QSAR studies of pyrimidine derivatives. tandfonline.com For example, a QSAR model for a series of pyrimidine-based inhibitors might use these descriptors to predict their inhibitory potency against a specific biological target. tandfonline.comnih.gov These computational screening methods provide a valuable alternative to more costly and labor-intensive laboratory tests. nih.gov Structure-activity relationship (SAR) studies on pyrimidine carboxylic acid derivatives have shown that lipophilic and bulky substituents can significantly influence their biological potency. nih.gov

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Hydrogen Bonding Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for investigating the local electronic environment of quadrupolar nuclei (those with a spin I ≥ 1), such as ¹⁴N. It is particularly useful for characterizing hydrogen bonds.

In cocrystals of carboxylic acids with nitrogen-containing heterocycles like 2-amino-4,6-dimethylpyrimidine (B23340), ¹⁴N NQR is used to study the strength and nature of O-H···N hydrogen bonds. acs.org The ¹⁴N quadrupole coupling constant (QCC) is highly sensitive to changes in the electron distribution around the nitrogen nucleus. rsc.org

Key findings from NQR studies on related systems include:

The formation of a hydrogen bond at a ring nitrogen position causes a significant decrease in the ¹⁴N QCC compared to a non-hydrogen-bonded nitrogen. rsc.org

The magnitude of this decrease correlates with the strength of the hydrogen bond. acs.org

A very low ¹⁴N QCC (around 1.3 MHz) is characteristic of a full proton transfer from the carboxylic acid to the pyrimidine nitrogen, forming a salt (O-H···N → O⁻···H-N⁺). rsc.orgsci-hub.se In contrast, higher values (around 4 MHz) indicate a neutral hydrogen bond. rsc.orgsci-hub.se

Studies on cocrystals of 2-amino-4,6-dimethylpyrimidine with various carboxylic acids have successfully used ¹⁴N and ¹⁷O NQR to measure frequencies and analyze the hydrogen bonding schemes. acs.orgresearchgate.net

Table 2: Representative ¹⁴N Quadrupole Coupling Constants (QCC) for Nitrogen in Pyridine-like Systems Note: This data is illustrative, based on studies of 4,4'-bipyridyl and other nitrogen heterocycles, to demonstrate the effect of hydrogen bonding.

| State of Nitrogen Atom | Typical QCC (MHz) | Reference |

|---|---|---|

| No Hydrogen Bond | ~4.7 | rsc.orgsci-hub.se |

| Weak O-H···N Hydrogen Bond | ~4.0 | rsc.orgsci-hub.se |

| Strong O-H···N Hydrogen Bond | ~2.6 | rsc.orgsci-hub.se |

| Proton Transfer (N⁺-H) | ~1.3 | rsc.orgsci-hub.se |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts with neighboring molecules. While a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, analysis of structurally similar pyrimidine derivatives provides valuable insights into the expected intermolecular interactions that govern its crystal packing.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, detailing the percentage contribution of each type of interaction to the total surface area.

Based on studies of analogous pyrimidine compounds, the following table summarizes the typical percentage contributions of the most significant intermolecular contacts. It is anticipated that the intermolecular interactions for this compound would show a similar distribution, with a significant contribution from contacts involving oxygen due to the presence of the carboxylic acid group.

| Interaction Type | Percentage Contribution (%) | Source Compound(s) |

|---|---|---|

| H···H | 35.3 - 51.6 | 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.govnih.govnih.gov |

| H···N/N···H | 15.8 - 40.1 | 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.govnih.govnih.gov |

| C···H/H···C | 9.5 - 23.9 | 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.govnih.govnih.gov |

| O···H/H···O | 5.3 | 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov |

| N···C/C···N | 2.6 - 9.0 | 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine nih.govnih.gov |

| C···C | 3.0 | 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine nih.gov |

| N···N | 3.1 | 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine nih.gov |

| S···H | 8.5 | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov |

Supramolecular Chemistry and Crystallographic Engineering

Hydrogen Bonding Networks in Cocrystals and Salts Involving Pyrimidine-Carboxylic Acid Interactions

Hydrogen bonds are the primary driving force in the assembly of cocrystals and salts involving pyrimidine-carboxylic acids. The specific interactions depend on the functional groups present and their protonation state.

O–H···N and N–H···O Hydrogen Bonds

In hypothetical cocrystals or salts of 4,6-Dimethylpyrimidine-2-carboxylic acid, the most probable and strongest hydrogen bond would be the O–H···N interaction. This would involve the carboxylic acid's hydroxyl group (O-H) donating a proton to one of the nitrogen atoms on the pyrimidine (B1678525) ring. This is a very common and robust interaction in cocrystals of carboxylic acids with nitrogen-containing heterocyclic compounds.

The formation of N–H···O hydrogen bonds would occur if the pyrimidine ring becomes protonated by the carboxylic acid, resulting in a salt. In this scenario, the newly formed N-H group on the pyrimidine ring would act as a hydrogen bond donor to the carboxylate oxygen atom. This interaction often leads to the formation of a characteristic ring motif known as the R2(8) graph set.

N–H···N Hydrogen Bonds and Pyrimidine Base Pairing

The formation of N–H···N hydrogen bonds and subsequent pyrimidine base pairing is a hallmark of aminopyrimidine structures. However, for this compound, this type of interaction is not expected to be the primary mode of self-assembly, as it lacks the amino group (N-H donor) necessary for this specific base pairing. This type of interaction would only be possible if the compound were to be co-crystallized with a molecule containing an N-H donor that could interact with the pyrimidine ring nitrogen.

Recurrent Supramolecular Synthons in Pyrimidine-Carboxylic Acid Adducts

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. In the context of pyrimidine-carboxylic acid adducts, several recurrent synthons have been identified in related systems, primarily those involving aminopyrimidines.

Linear Heterotetramers (LHT)

Linear heterotetramers are supramolecular assemblies that have been observed in cocrystals of 2-amino-4,6-dimethylpyrimidine (B23340) with carboxylic acids. They are formed by a combination of pyrimidine-acid and pyrimidine-pyrimidine hydrogen bonding interactions. While theoretically possible, the formation of a classical LHT with this compound is unlikely due to the absence of the necessary amino group for the pyrimidine-pyrimidine pairing.

Cyclic Heterotetramers (CHT)

Cyclic heterotetramers are another common synthon found in aminopyrimidine-carboxylic acid cocrystals. These structures are also reliant on the specific hydrogen bonding capabilities of the amino group in conjunction with the carboxylic acid.

Heterotrimers (HT)

Heterotrimers are a less common but still significant synthon in the supramolecular chemistry of aminopyrimidine-carboxylic acid systems.

Crystal Packing Architectures and Three-Dimensional Network Formation

The field of crystal engineering leverages non-covalent interactions to design and assemble molecules into predictable, ordered solid-state structures. For this compound, the primary drivers of its crystal packing are strong and directional hydrogen bonds, supplemented by weaker interactions that collectively establish a robust three-dimensional network.

The molecular structure, featuring both a hydrogen bond donor (the carboxylic acid's -OH group) and multiple hydrogen bond acceptors (the two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen), allows for the formation of highly reliable supramolecular synthons. researchgate.net Supramolecular synthons are structural units within a crystal in which molecules are held together by non-covalent interactions. In pyrimidine-carboxylic acid systems, the most anticipated and stable of these is the carboxylic acid-pyridine heterosynthon, which is strongly favored over carboxylic acid homodimers (where two acid molecules bond to each other). acs.org

Analysis of related structures, such as pyrimidine-4-carboxylic acid and co-crystals of aminopyrimidines with various carboxylic acids, provides insight into the likely packing architectures. nih.govnih.gov The most common motif involves a hydrogen bond between the carboxylic acid proton and one of the pyrimidine ring's nitrogen atoms (O–H···N). nih.gov This primary interaction often leads to the formation of chains or tapes. For instance, in the crystal structure of pyrimidine-4-carboxylic acid, molecules are linked via O–H···N hydrogen bonds to form chains that are then arranged into sheets. nih.gov

These primary chains can be further interconnected into two-dimensional sheets and three-dimensional networks through a variety of weaker interactions. These include:

C–H···O Interactions: The methyl groups on the pyrimidine ring can act as weak hydrogen bond donors, interacting with the carbonyl oxygen of the carboxylic acid group on an adjacent molecule.

In co-crystals involving aminopyrimidine and carboxylic acids, a recurring and particularly stable cyclic motif known as the R₂²(8) graph-set designator is frequently observed. nih.gov This involves two hydrogen bonds: one from the carboxylic acid to the ring nitrogen (O–H···N) and a second from the amino group to the carbonyl oxygen (N–H···O). nih.gov While this compound lacks the amino group, the principles of forming robust, predictable synthons remain central to its crystallographic assembly. The interplay between strong O–H···N bonds and weaker C–H···O or π–π interactions dictates the final, complex three-dimensional architecture.

Table 1: Common Supramolecular Synthons in Pyrimidine-Carboxylic Acid Systems

| Synthon Type | Interacting Groups | Typical Bond Length (Å) | Description |

|---|---|---|---|

| Heterosynthon | Carboxylic Acid (O-H) & Pyrimidine (N) | 2.5 - 2.8 | A strong, linear hydrogen bond forming molecular chains or dimers. nih.gov |

| Heterosynthon | Amine (N-H) & Carboxylic Acid (C=O) | 2.4 - 2.8 | Forms a robust R₂²(8) cyclic motif in amino-substituted systems. nih.gov |

| Homosynthon | Carboxylic Acid (O-H) & Carboxylic Acid (C=O) | Not typically favored | Dimer formation between two acid molecules; less common when a strong acceptor like a pyrimidine nitrogen is available. acs.org |

| Weak Interaction | Methyl (C-H) & Carbonyl (C=O) | > 3.0 | Weaker hydrogen bonds that link primary chains into 2D or 3D networks. |

| Weak Interaction | Pyrimidine Ring & Pyrimidine Ring | 3.4 - 3.8 (centroid distance) | Parallel or offset stacking of aromatic rings contributing to crystal stability. |

Proton Transfer Phenomena in Pyrimidine-Carboxylic Acid Systems

The interaction between a carboxylic acid and a basic nitrogen heterocycle like pyrimidine raises a fundamental question regarding the location of the acidic proton. The proton can either remain covalently bonded to the carboxylic acid oxygen, forming a neutral hydrogen-bonded co-crystal (O–H···N), or it can be transferred to the pyrimidine nitrogen, resulting in the formation of a salt with an ionic hydrogen bond (O⁻···H–N⁺). nih.gov This phenomenon is a critical aspect of pyrimidine-carboxylic acid systems and is influenced by both the chemical nature of the components and their crystalline environment. rsc.org

The extent of proton transfer can be predicted to a degree by the "pKa rule." A widely accepted guideline suggests that salt formation (proton transfer) is likely to occur if the difference between the pKa of the protonated base and the pKa of the carboxylic acid (ΔpKa = pKa[baseH⁺] - pKa[acid]) is greater than 3. If the ΔpKa is less than 0, a neutral co-crystal is expected. The region between 0 and 3 is an intermediate zone where either outcome is possible or the proton may be disordered. Protonated pyrimidine is a relatively strong acid (pKa ≈ 1.0), which means the carboxylic acid must be quite acidic for proton transfer to be unfavorable. pearson.com

Experimental techniques provide definitive evidence of proton location. Nuclear Quadrupole Resonance (NQR) spectroscopy is particularly sensitive to the electronic environment of nitrogen atoms. The ¹⁴N NQR quadrupole coupling constant changes significantly upon protonation. nih.gov In a neutral pyrimidine ring, the coupling constant is typically high (e.g., ~4.7 MHz), whereas in a protonated pyrimidinium cation, it is much lower (e.g., ~1.3 MHz). nih.gov This large shift provides a clear indicator of salt formation. nih.gov Vibrational spectroscopy (FTIR and Raman) can also be used, as the stretching frequencies of C=O and O-H bonds are sensitive to whether a carboxyl or carboxylate group is present. nih.gov

In systems involving substituted pyrimidines, such as 2-amino-4,6-dimethylpyrimidine, studies have shown that proton transfer from a carboxylic acid to the ring nitrogen is a common occurrence, leading to the formation of a salt. nih.govnih.gov The transfer is facilitated by the basicity of the pyrimidine ring, which can be further influenced by substituents. The methyl groups in this compound are electron-donating, which slightly increases the basicity of the pyrimidine ring and thus enhances the likelihood of protonation. nih.gov The nature of the local hydrogen-bonding environment within the crystal also plays a crucial role in stabilizing the resulting charged species and can adjust the potential for proton transfer. rsc.org

Table 2: Factors and Evidence for Proton Transfer

| Factor / Evidence | Description | Details |

|---|---|---|

| Predictive Factor | ΔpKa Rule | The difference in pKa values between the protonated pyrimidine and the carboxylic acid helps predict the outcome. ΔpKa > 3 generally favors salt formation (proton transfer). |

| Predictive Factor | Substituent Effects | Electron-donating groups (like methyl) on the pyrimidine ring increase its basicity, making proton transfer more favorable. nih.gov |

| Experimental Evidence | ¹⁴N NQR Spectroscopy | A large decrease in the ¹⁴N quadrupole coupling constant is a definitive marker for the protonation of the pyrimidine nitrogen. nih.gov |

| Experimental Evidence | X-ray Diffraction | Precise location of the hydrogen atom can be determined, although it can be challenging. Bond lengths (C-O vs. C=O) in the carboxylate group can also indicate proton transfer. |

| Experimental Evidence | FTIR/Raman Spectroscopy | Shifts in the vibrational frequencies of C=O, O-H, and N-H bonds can distinguish between a neutral co-crystal and a salt. nih.gov |

Advanced Research Applications

Catalysis and Ligand Design

The nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylate group in 4,6-dimethylpyrimidine-2-carboxylic acid make it an excellent candidate for ligand design and catalysis. These features allow for the formation of stable complexes with a variety of metal ions, which can then act as catalysts in a range of organic transformations.

The pyrimidine scaffold is well-known for its ability to coordinate with metal ions, and the introduction of a carboxylic acid group at the 2-position enhances this capability. The coordination can occur through the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, leading to the formation of stable chelate structures. Research on related pyrimidine derivatives has demonstrated their capacity to form complexes with a variety of metals, including transition metals and lanthanides. For instance, studies on pyrimidine-2-carboxylate (B12357736) have shown the formation of isostructural coordination polymers with lanthanide ions. mdpi.com Similarly, metal complexes of 2-amino-4,6-dimethylpyrimidine (B23340) have been synthesized and characterized, highlighting the coordinating ability of the 4,6-dimethylpyrimidine (B31164) moiety. mdpi.com These findings suggest that this compound can act as a versatile ligand, forming complexes with diverse structural and electronic properties. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

Table 1: Examples of Metal Complexation with Related Pyrimidine Derivatives

| Pyrimidine Derivative | Metal Ion(s) | Resulting Complex Type | Reference |

| Pyrimidine-2-carboxylate | Lanthanides (Dy, Nd) | 2D Coordination Polymers | mdpi.com |

| 2-Amino-4,6-dimethylpyrimidine | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | Biologically Active Mineral Complexes | mdpi.com |

| 4,6-Dimethylpyrimidine-2-thiol (B7761162) | Lanthanides (Pr, Nd, Sm, Eu) | Lanthanide(III) Thiolate Complexes | acs.org |

The metal complexes derived from this compound and its derivatives have shown potential as catalysts in various organic transformations. A notable example is the use of Lanthanide(III) complexes with 4,6-dimethylpyrimidine-2-thionate as efficient catalysts for the cyclodimerization of isocyanates. acs.org In these reactions, the lanthanide complex activates the isocyanate molecule, facilitating the formation of a cyclic dimer. The catalytic activity is influenced by the nature of the lanthanide ion and the structure of the pyrimidine ligand. acs.org This demonstrates the potential of tuning the catalytic properties of these complexes by modifying the pyrimidine scaffold. The catalytic applications of pyrimidine derivatives are not limited to isocyanate cyclodimerization; they have been explored in a variety of other organic reactions, showcasing the versatility of this class of compounds in catalysis. mdpi.com

Pyrimidine derivatives have emerged as promising co-ligands in the synthesis and stabilization of nanoparticles, particularly gold nanoparticles. nih.gov The pyrimidine moiety can interact with the surface of the nanoparticle, providing stability and preventing aggregation. The functional groups on the pyrimidine ring can be tailored to impart specific properties to the nanoparticles, such as water solubility or biorecognition capabilities. For example, a pyrimidine-based Schiff base ligand has been successfully used to cap gold and platinum nanoparticles. nih.gov These functionalized nanoparticles exhibited interesting biological activities, highlighting the role of the pyrimidine ligand in modulating the properties of the nanomaterial. nih.gov The carboxylic acid group in this compound could be particularly useful for anchoring the ligand to the nanoparticle surface and for further functionalization.

Materials Science and Engineering Development

The electronic properties of the pyrimidine ring make it an attractive component for the design of new materials with interesting optical and electronic properties.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Pyrimidine derivatives have been investigated for their NLO properties due to the π-electron system of the heterocyclic ring. The presence of electron-donating and electron-withdrawing groups on the pyrimidine ring can enhance the second- and third-order NLO response. Theoretical and experimental studies on various pyrimidine derivatives have shown that they can exhibit significant NLO activity. The design of new pyrimidine-based NLO materials often involves the strategic placement of functional groups to maximize the molecular hyperpolarizability. The this compound scaffold, with its potential for further modification, represents a promising platform for the development of novel NLO materials.

Role as Key Intermediate in Complex Organic Synthesis

Beyond its direct applications, this compound and its close relatives serve as valuable intermediates in the synthesis of more complex organic molecules. The pyrimidine ring can be a core structure in the synthesis of various biologically active compounds and functional materials. For instance, 4,6-dimethylpyrimidine is used as a building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com A closely related compound, 2-mercapto-4,6-dimethylpyrimidine, has been shown to be an effective carboxyl activating group, facilitating the formation of amides and esters. researchgate.net This suggests that this compound could also be utilized in peptide synthesis and other condensation reactions. The reactivity of the pyrimidine ring and the carboxylic acid group allows for a wide range of chemical transformations, making it a versatile tool for organic chemists. growingscience.comresearchgate.net

Exploratory Research in Bioactive Compound Design and Development

The this compound scaffold is a subject of growing interest in the field of medicinal chemistry for the design and development of novel bioactive compounds. The inherent structural features of this molecule, namely the nitrogen-rich pyrimidine core and the reactive carboxylic acid group, make it a versatile building block for creating diverse chemical libraries. Researchers are exploring its potential in developing new therapeutic agents by leveraging its ability to interact with various biological targets.

The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, recognized for its role in forming crucial hydrogen bonds and other interactions within protein binding sites. nih.gov The addition of two methyl groups at the 4 and 6 positions can influence the compound's solubility, metabolic stability, and steric interactions with target proteins. The carboxylic acid at the 2-position serves as a key functional handle for synthetic modification, allowing for the facile creation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Exploratory research has focused on utilizing this compound as a foundational structure for compounds targeting a range of diseases. The general strategy involves the chemical modification of the carboxylic acid group to introduce different substituents, thereby modulating the compound's physicochemical properties and biological activity. This approach allows for the systematic investigation of how different chemical moieties attached to the pyrimidine core affect its interaction with biological targets.

One of the primary areas of investigation for pyrimidine-based compounds is in the development of kinase inhibitors. nih.govnih.gov Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving potent and selective inhibition. While specific studies on this compound as a kinase inhibitor are emerging, the broader class of pyrimidine derivatives has shown significant promise.

To illustrate the potential of this scaffold, consider the hypothetical design of a series of kinase inhibitors. By converting the carboxylic acid to a variety of amides, researchers can introduce a diverse range of chemical groups that can probe different pockets of a kinase active site. The biological activity of such hypothetical compounds could be assessed using standard in vitro assays.

Table 1: Illustrative Biological Activity of Hypothetical Kinase Inhibitors Derived from this compound

| Compound ID | R Group (at position 2 via amide linkage) | Target Kinase | IC₅₀ (nM) | Cell-based Proliferation Assay (GI₅₀, µM) |

| DMP-A01 | -NH-(4-fluorophenyl) | Kinase X | 85 | 1.2 |

| DMP-A02 | -NH-(3-methoxyphenyl) | Kinase X | 120 | 2.5 |

| DMP-A03 | -NH-(pyridin-4-yl) | Kinase X | 50 | 0.8 |

| DMP-A04 | -N(CH₃)(CH₂CH₂OH) | Kinase X | 350 | 7.1 |

| DMP-B01 | -NH-(4-fluorophenyl) | Kinase Y | 210 | 5.4 |

| DMP-B02 | -NH-(3-methoxyphenyl) | Kinase Y | 450 | >10 |

| DMP-B03 | -NH-(pyridin-4-yl) | Kinase Y | 180 | 3.9 |

| DMP-B04 | -N(CH₃)(CH₂CH₂OH) | Kinase Y | >1000 | >10 |

This table is for illustrative purposes only and presents hypothetical data to demonstrate how research findings would be displayed. IC₅₀ represents the concentration of the compound required to inhibit 50% of the target kinase's activity. GI₅₀ is the concentration required to inhibit the growth of 50% of a cell population.

Beyond kinase inhibition, the 4,6-dimethylpyrimidine core is being investigated in the design of compounds with other biological activities, such as antimicrobial and anti-inflammatory properties. gsconlinepress.comjuniperpublishers.com The versatility of the carboxylic acid group allows for the attachment of various pharmacophores known to be active against different targets, making this compound a valuable starting point for the development of new therapeutic agents.

Q & A

Q. What are the standard protocols for synthesizing 4,6-dimethylpyrimidine-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves functionalization of pyrimidine precursors. For example, analogous methods for pyrimidine derivatives involve halogenation followed by carboxylation or hydrolysis of nitrile groups under acidic/basic conditions . Optimization includes adjusting pH (e.g., NaOH for solubility), temperature (controlled reflux to avoid side reactions), and catalysts (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization using solvents like ethanol or DCM, guided by solubility data (e.g., sparingly soluble in water; 33 g/L at 25°C for structurally similar compounds) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be reconciled?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methyl groups at C4/C6, carboxylic proton at C2). Discrepancies in peak splitting may arise from tautomerism; compare with computed spectra or X-ray data .

- HPLC : Validate purity (>97%) using reverse-phase columns and UV detection at 254 nm .

- IR : Confirm carboxylic acid C=O stretching (~1700 cm) and pyrimidine ring vibrations. Cross-validate with crystallographic data (e.g., SHELX-refined structures) to resolve ambiguities .

Advanced Research Questions

Q. How can hydrogen-bonding interactions between this compound and aminopyrimidine derivatives be systematically studied for co-crystal engineering?

Methodological Answer:

- Co-crystallization : Use solvent evaporation with equimolar ratios of the acid and aminopyrimidine in polar solvents (e.g., DMF/water). Monitor for R hydrogen-bonded motifs, a common synthon in pyrimidine-carboxylic acid systems .

- Structural Analysis : Refine co-crystal structures using SHELXL (for H-bond geometry and π-π stacking parameters) . Validate against Cambridge Structural Database (CSD) entries for analogous systems .

Q. What computational strategies are recommended for modeling the electronic properties of this compound in drug design contexts?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa, dipole moments, and frontier molecular orbitals (FMOs). Compare with experimental UV-Vis and electrochemical data .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize partial charges using RESP fitting based on HF/6-31G* electrostatic potentials .

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., pKa values, dipole moments) for this compound?

Methodological Answer:

- pKa Discrepancies : Measure experimentally via potentiometric titration in aqueous/organic solvents. Compare with computed values (e.g., COSMO-RS solvation models) and adjust for solvent effects .

- Dipole Moments : Use X-ray-derived electron density maps (via SHELX) to validate DFT-predicted dipole directions .

Q. What strategies mitigate polymorphism issues during crystallization of this compound?

Methodological Answer:

- Screening : Employ high-throughput crystallization trials with varied solvents (e.g., ethanol, acetonitrile) and additives (e.g., polymers).

- Kinetic Control : Use slow cooling (0.1°C/min) to favor thermodynamically stable forms. Characterize polymorphs via PXRD and DSC, referencing packing patterns in similar pyrimidine systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.